molecular formula C17H15ClN2O5 B5997904 DIMETHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE

DIMETHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE

Cat. No.: B5997904
M. Wt: 362.8 g/mol
InChI Key: HWTGQUWZQDODCM-UHFFFAOYSA-N
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Description

DIMETHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE is a chemical compound with the molecular formula C15H13ClN2O3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a dimethyl ester of terephthalic acid and a 4-chloroanilino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE typically involves the reaction of dimethyl terephthalate with 4-chloroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, amidation, and purification to obtain the final compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors, high-pressure reactors, and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted anilines. These products have their own unique properties and applications.

Scientific Research Applications

DIMETHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of DIMETHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl aminoterephthalate: A related compound with similar structural features and applications.

    Methyl 2-{[(4-chloroanilino)carbonyl]amino}benzoate: Another similar compound with comparable properties and uses.

Uniqueness

DIMETHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}TEREPHTHALATE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

dimethyl 2-[(4-chlorophenyl)carbamoylamino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5/c1-24-15(21)10-3-8-13(16(22)25-2)14(9-10)20-17(23)19-12-6-4-11(18)5-7-12/h3-9H,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTGQUWZQDODCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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